(3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone
(3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone
Brand Name:
Vulcanchem
CAS No.:
146924-93-8
VCID:
VC0141122
InChI:
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3
SMILES:
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C18H15NO4
Molecular Weight:
309.3 g/mol
(3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone
CAS No.: 146924-93-8
Main Products
VCID: VC0141122
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
CAS No. | 146924-93-8 |
---|---|
Product Name | (3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone |
Molecular Formula | C18H15NO4 |
Molecular Weight | 309.3 g/mol |
IUPAC Name | (1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate |
Standard InChI | InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 |
Standard InChIKey | IYBNNNDZBNQFRB-JKSUJKDBSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
PubChem Compound | 21809189 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume